Product packaging for 11aH-benzimidazolo[1,2-a]benzimidazole(Cat. No.:)

11aH-benzimidazolo[1,2-a]benzimidazole

Cat. No.: B12358561
M. Wt: 207.23 g/mol
InChI Key: XNJQDIFTLZVOTI-UHFFFAOYSA-N
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Description

11aH-benzimidazolo[1,2-a]benzimidazole is a sophisticated polycyclic nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. This fused benzimidazole derivative is part of the important class of azoloazines, which are structurally similar to natural purines and pyrimidines, the fundamental building blocks of nucleic acids . This structural analogy makes it a highly valuable scaffold for the development of novel biologically active molecules . Research into this compound and its analogs focuses on their potential across multiple domains. Benzimidazole-based structures are extensively investigated for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties . The planar, conjugated structure of annulated benzimidazoles like this one also makes them promising candidates for applications in optoelectronics, where they can be utilized as phosphors and fluorescent dyes . From a synthetic chemistry perspective, the construction of such complex polycyclic systems often involves advanced strategies, such as the reaction of aminobenzimidazoles with bifunctional synthetic equivalents or the use of efficient multicomponent reactions . Researchers value this compound as a key intermediate for further structural modifications and for studying the mechanism of action of benzimidazole derivatives, which can include interactions with biological targets like tubulin and the disruption of energy metabolism in pathogens . This product is intended for research purposes in a controlled laboratory environment. It is provided as For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3 B12358561 11aH-benzimidazolo[1,2-a]benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

11aH-benzimidazolo[1,2-a]benzimidazole

InChI

InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8,11H

InChI Key

XNJQDIFTLZVOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4C=CC=CC4=N3

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Benzimidazolo 1,2 a Benzimidazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of benzimidazole (B57391) derivatives in solution and the solid state. nih.govnih.gov It provides detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the chemical shifts of the benzimidazole core. The electron-withdrawing nature of the nitrogen atoms significantly deshields adjacent protons and carbons. chegg.com In unsubstituted benzimidazole, the proton at the C2 position appears at a characteristically downfield shift. chemicalbook.com For the benzimidazole ring system, typical chemical shifts in DMSO-d₆ are observed, which can be influenced by tautomeric equilibrium. nih.govresearchgate.net In cases of rapid proton exchange between the two nitrogen atoms (tautomerism), pairs of carbon signals (C4/C7 and C5/C6) may become averaged. nih.govresearchgate.netbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Benzimidazole Moiety in DMSO-d₆

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
NH ~12.3 - 12.9 -
C2-H ~8.20 ~141.8
C4-H / C7-H ~7.56 - 7.61 ~115.4 / 138.1
C5-H / C6-H ~7.15 - 7.21 ~121.6

Note: Data compiled from representative benzimidazole compounds. chemicalbook.comrsc.org Exact shifts vary with substitution.

Two-dimensional NMR techniques are indispensable for unambiguous structural assignment, especially in complex fused systems. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Chemical Shift Correlation (XHCOR) have been successfully applied to benzimidazole derivatives. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For example, a NOESY experiment on a substituted benzimidazole was used to definitively identify the H7 proton by observing its spatial proximity to the N-methyl group. researchgate.net This is crucial for distinguishing between isomers.

In the solid state, molecular motion is restricted, and prototropic tautomerism can be slowed or completely blocked. nih.govbeilstein-journals.org Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), allows for the observation of distinct signals for tautomeric forms that would be averaged in solution. nih.govnih.gov

Studies on NH-benzimidazoles using ¹³C and ¹⁵N CPMAS NMR have enabled the unambiguous assignment of the "tautomeric positions" (C3a/C7a, C4/C7, and C5/C6), which appear as separate signals when tautomerism is blocked. nih.govnih.gov Furthermore, ssNMR investigations into benzimidazole salts have revealed that, unlike the more mobile imidazolium (B1220033) cation, the benzimidazolium rings are relatively immobile on a timescale extending into tens of seconds. nih.gov This immobility is a key factor in understanding the material's physical properties and proton transport mechanisms. nih.gov

Vibrational Spectroscopy (IR) for Characteristic Bond and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups and bond vibrations within benzimidazole structures. orientjchem.orgbeilstein-journals.org The spectra reveal key information about the imidazole (B134444) and benzene (B151609) rings.

The N-H stretching vibration is a particularly diagnostic band, typically appearing as a broad signal in the region of 3100-3400 cm⁻¹. rsc.orgnih.gov In the solid state, C-H stretching vibrations for the aromatic rings are observed in the 3000-3100 cm⁻¹ region. mdpi.com Other important vibrations include C=N and C=C stretching modes within the heterocyclic and benzene rings, which typically appear in the 1450-1630 cm⁻¹ range. semanticscholar.org A complete assignment of the vibrational spectrum of benzimidazole has been achieved by combining IR, Raman, and inelastic neutron scattering spectroscopy with theoretical calculations. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference(s)
N-H Stretch 3100 - 3400 rsc.orgnih.gov
Aromatic C-H Stretch 3000 - 3100 mdpi.com
C=N / C=C Ring Stretch 1450 - 1630 semanticscholar.org
N-H In-plane Bend ~1230 researchgate.net
C-H In-plane Bend ~1105 researchgate.net

Note: Frequencies are approximate and can shift based on substitution and physical state.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental formula of benzimidazole compounds and for elucidating their structure through fragmentation analysis. beilstein-journals.orgnih.gov In electron ionization (EI) mass spectra, benzimidazole derivatives typically show a prominent molecular ion (M⁺) peak, which confirms the molecular weight. rsc.orgresearchgate.net

The fragmentation patterns are highly characteristic. For the parent benzimidazole, the molecular ion at m/z 118 is the base peak (100% relative intensity). chemicalbook.com A key fragmentation pathway for many benzimidazole derivatives involves the elimination of a molecule of hydrogen cyanide (HCN), leading to a characteristic ion. journalijdr.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org Analysis of MS/MS spectra reveals detailed fragmentation pathways that can be used to identify unknown metabolites or distinguish between isomers. bas.bgnih.gov

Table 3: Key Fragments in the Mass Spectrum of Benzimidazole (EI-MS)

m/z Relative Intensity (%) Proposed Fragment
118 100 [M]⁺ (Molecular Ion)
91 37.5 [M-HCN]⁺
64 15.2 C₅H₄⁺

Data from NIST WebBook, measured at 75 eV. chemicalbook.com

X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov

An XRD study of a related compound, [1,2a]benzimidazol-2-yl amidine, successfully determined its crystalline and molecular structure. nih.gov The analysis revealed that the compound crystallizes in the monoclinic P2(1)/n space group. nih.gov Such studies are crucial for understanding the molecule's conformation; for instance, the amidine group in this structure was found to adopt a Z configuration. nih.gov XRD is also used to characterize the intricate hydrogen-bonding networks that dictate the packing of benzimidazole derivatives in the crystal lattice, which is fundamental to their material properties. nih.gov

Table 4: Crystallographic Data for [1,2a]Benzimidazol-2-yl amidine

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/n
a (Å) 12.679(2)
b (Å) 8.468(3)
c (Å) 13.108(2)
β (°) 96.538(2)
Volume (ų) 1398.2
Z (molecules/unit cell) 4

Data obtained from the structural analysis of a derivative containing the benzimidazolo[1,2-a] core. nih.gov

Thermal Analysis Techniques (TGA, DTA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of benzimidazolo[1,2-a]benzimidazole and its derivatives. These methods provide valuable insights into decomposition patterns, phase transitions, and the influence of various substituents on the material's stability at elevated temperatures.

The thermal stability of benzimidazole-containing structures is a key property, particularly for applications in high-performance materials. nih.govresearchgate.net Generally, fused-ring systems exhibit high thermal stability due to their rigid, planar structures and strong π-π interactions. researchgate.net The conjugation within the fused imidazole ring system is a crucial factor, with more extensive conjugation often leading to decomposition at higher temperatures. nih.gov

In a study on a related derivative, [1,2a]benzimidazol-2-yl amidine, thermal analyses were performed to elucidate its stability. nih.gov The TGA, DTA, and DSC thermograms provided a detailed profile of the compound's behavior upon heating. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For many benzimidazole derivatives, TGA curves show a significant mass loss at a specific temperature range, indicating the point of decomposition. For instance, some fused triazolo-1,2,4-triazine energetic materials, which are also fused heterocyclic systems, exhibit high thermal stability with decomposition temperatures (Td) exceeding 270 °C. researchgate.net

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) detect temperature differences and heat flow differences, respectively, between a sample and a reference material. These techniques reveal thermal events such as melting, crystallization, and decomposition. For example, the DSC curve for a naphtho[2,1-e]pyrazolo[5,1-c] nih.govrsc.orgmdpi.comtriazine derivative showed a mass loss corresponding to the intramolecular elimination of water between 200 °C and 250 °C, confirming a step in the formation of the triazine ring. mdpi.com In the analysis of [1,2a]benzimidazol-2-yl amidine, DSC thermograms were used alongside TGA and DTA to provide a complete picture of its thermal properties. nih.gov

The introduction of different substituent groups can significantly alter the thermal stability of the core benzimidazole structure. Theoretical studies have shown that methyl groups (-CH3) can increase thermal stability, while nitro groups (-NO2) tend to decrease it. nih.gov This highlights the importance of thermal analysis in structure-property relationship studies for designing new materials with desired thermal characteristics.

Table 1: Illustrative Thermal Analysis Data for a Fused Benzimidazole Derivative This table is based on findings for [1,2a]benzimidazol-2-yl amidine and is representative of the type of data obtained.

Analysis TechniqueObservationInterpretationReference
TGA Single-step weight lossIndicates decomposition of the compound. nih.gov
DTA Endothermic/Exothermic PeaksCorrelates with melting and decomposition events. nih.gov
DSC Heat Flow ChangesQuantifies the energy associated with thermal transitions. nih.gov

Synergistic Application of Multiple Spectroscopic and Analytical Methods for Comprehensive Elucidation

A single analytical technique is rarely sufficient to fully characterize a complex molecule like 11aH-benzimidazolo[1,2-a]benzimidazole. A comprehensive elucidation of its structure relies on the synergistic application of multiple spectroscopic and analytical methods. nih.govnih.gov This integrated approach allows for the cross-validation of data, leading to an unambiguous assignment of the molecular structure.

The characterization of a closely related compound, [1,2a]benzimidazol-2-yl amidine, serves as an excellent case study. nih.gov Its structure was definitively confirmed through a combination of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. nih.govresearchgate.net Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and XHCOR (Heteronuclear Chemical Shift Correlation) are used to establish through-space and through-bond connectivities between protons and carbons, which is vital for assembling the fused ring system and determining stereochemistry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.govmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. researchgate.net

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. nih.gov The crystal structure of the [1,2a]benzimidazol-2-yl amidine derivative confirmed its Z configuration and revealed it crystallizes in a P2(1)/n monoclinic unit cell. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which must match the calculated values from the proposed molecular formula. nih.gov

Thermal Analysis (TGA/DTA/DSC): As discussed previously, these methods confirm the thermal stability and decomposition profile of the synthesized compound. nih.gov

By integrating the data from each of these methods, researchers can construct a complete and accurate picture of the molecule. The NMR and IR spectra propose the core structure and functional groups, the mass spectrometry confirms the molecular formula, elemental analysis validates the elemental composition, and X-ray crystallography provides the definitive spatial arrangement. nih.govresearchgate.net This multi-faceted approach ensures that the synthesized compound's identity and purity are established with the highest degree of confidence.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the theoretical and computational chemistry of the specific compound “this compound” that adheres to the requested outline.

Extensive searches for computational studies focusing on this particular fused heterocyclic system did not yield specific research findings related to its Non-Linear Optical (NLO) properties, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) surface, Atom in Molecule (AIM) analysis, conformational and tautomeric studies, or its computational thermodynamics and kinetics.

The existing body of research on the computational chemistry of benzimidazole-containing molecules is largely focused on the parent benzimidazole ring or its simple substituted derivatives. While these studies provide valuable insights into the general properties of the benzimidazole scaffold, the electronic, structural, and thermodynamic characteristics of the complex, fused "this compound" system are expected to be significantly different. Extrapolating data from simpler, non-fused benzimidazoles to this specific molecule would be scientifically inaccurate and speculative.

Therefore, due to the absence of specific published data for "this compound" corresponding to the sections and subsections of the provided outline, this article cannot be generated at this time.

Theoretical and Computational Chemistry of 11ah Benzimidazolo 1,2 a Benzimidazole Systems

Computational Approaches for Reaction Mechanism Prediction

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the context of complex heterocyclic systems like 11aH-benzimidazolo[1,2-a]benzimidazole, computational approaches are invaluable for predicting reaction pathways, identifying transient intermediates, and determining the energetic profiles of chemical transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the methodologies applied to analogous benzimidazole (B57391) and fused heterocyclic systems provide a clear framework for how such investigations would be conducted.

At the heart of these computational investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are instrumental in optimizing the geometries of reactants, products, intermediates, and, most crucially, transition states.

The prediction of a reaction mechanism typically involves the following key computational steps:

Reactant and Product Optimization: The first step is to determine the lowest energy structures of the reactants and products. This provides the thermodynamic endpoints of the reaction.

Transition State (TS) Searching: The search for transition states is arguably the most critical and challenging part of reaction mechanism prediction. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate these saddle points on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located and verified, IRC calculations are performed. These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction under investigation.

Energetic Analysis: With the energies of all stationary points (reactants, products, intermediates, and transition states) calculated, a detailed potential energy surface can be constructed. This allows for the determination of key energetic parameters that govern the reaction kinetics and thermodynamics.

Table 1: Calculated Barrier Energies for Benzimidazole Synthesis

Elementary Step Transition State Barrier Energy (kcal·mol⁻¹)
First N-C bond formation TS1 41.93
First dehydration TS2 27.97
Second N-C bond formation TS3 45.85
Second dehydration TS4 33.45

Data sourced from a DFT study on benzimidazole synthesis. chemrevlett.com

For more complex fused systems, such as benzimidazole-fused 1,4-oxazepines, computational studies have been used to confirm molecular structures determined by X-ray diffraction and to analyze their electronic properties. nih.govmdpi.com While these studies did not focus on reaction mechanisms, they demonstrate the utility of DFT in understanding the structure and reactivity of related fused benzimidazole compounds. nih.govmdpi.com The calculated molecular electrostatic potential (MEP) maps, for instance, can reveal the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack, providing clues about potential reaction pathways.

In the context of this compound, computational approaches could be employed to investigate various potential reactions, such as its synthesis, isomerization, or decomposition pathways. For example, the synthesis could involve an intramolecular cyclization. A computational study would aim to identify the transition state for this ring-closing step and calculate its associated activation energy, thereby predicting the feasibility of the reaction under different conditions.

Furthermore, computational models can explore the influence of substituents on the reaction mechanism. By systematically modifying the core structure of this compound with different functional groups, researchers can computationally screen for derivatives with desired reactivity profiles.

Table 2: Key Parameters Obtained from Computational Reaction Mechanism Studies

Parameter Description Significance
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. Determines the reaction rate. Lower Ea leads to a faster reaction.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction. Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. Determines the spontaneity of a reaction.
Transition State Geometry The atomic arrangement at the highest point of the energy barrier. Provides insight into the bond-making and bond-breaking processes.

Advanced Applications of Benzimidazolo 1,2 a Benzimidazole Derivatives in Materials Science and Catalysis

Organic Electronic and Optoelectronic Device Integration

Derivatives of the benzimidazolo[1,2-a]benzimidazole scaffold have demonstrated significant potential across various components of organic electronic devices, owing to their excellent charge transport capabilities and tunable photophysical properties.

The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. Benzimidazole (B57391) derivatives, particularly those hybridized with other chromophores like pyrene, have emerged as promising candidates for blue emitters. mdpi.com The core design strategy involves creating sterically hindered molecules to disrupt intermolecular π-π stacking in the solid state, which typically leads to undesirable bathochromic shifts (a shift to longer wavelengths) and aggregation-caused quenching of fluorescence. mdpi.comresearchgate.net

For instance, novel pyrene-benzimidazole hybrids have been synthesized to function as blue luminophores. These compounds exhibit high spectral purity in both solution and solid states. researchgate.net A non-doped OLED device using one such derivative, 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, as the emissive layer demonstrated pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). mdpi.comresearchgate.net This device achieved a maximum external quantum efficiency (EQE) of 4.3 (±0.3)% and a luminance of 290 (±10) cd/m² at 7.5 V. mdpi.comresearchgate.net

In addition to serving as emitters, benzimidazolo[1,2-a]benzimidazole derivatives are highly effective as host materials for phosphorescent emitters. scispace.comwipo.int Their high triplet energy levels allow for efficient energy transfer to the phosphorescent guest molecules, preventing energy back-transfer and enabling high device efficiencies. Functionalized 1,2-diphenylbenzoimidazole materials have been developed as hosts for green and sky-blue phosphorescent OLEDs, leading to devices with EQEs as high as 13%. bohrium.comktu.edu

Table 1: Performance of OLEDs Incorporating Benzimidazole Derivatives

Compound/RoleEmission ColorMax. EQE (%)Max. Luminance (cd/m²)Voltage (V)CIE Coordinates
1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Emitter) mdpi.comresearchgate.netPure Blue4.3 (±0.3)290 (±10)7.5(0.1482, 0.1300)
1,2-diphenylbenzoimidazole derivative (Host) ktu.eduGreen/Sky-Blueup to 13Not ReportedNot ReportedNot Reported

The ambipolar nature of many benzimidazole derivatives allows them to transport both holes and electrons, making them suitable for use in charge transport layers of various electronic devices. scispace.com Their functionality can be precisely engineered by introducing electron-donating or electron-accepting moieties to the core structure.

As hole-transporting materials (HTMs), a class of benzimidazole-based small molecules, YJS001 and YJS003, have been synthesized for use in high-efficiency perovskite solar cells. researchgate.net These materials facilitate efficient extraction of holes from the perovskite layer. The hole mobility for YJS003 was measured to be 3.98 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is superior to that of the commonly used HTM, PEDOT:PSS (3.15 × 10⁻⁴ cm² V⁻¹ s⁻¹). researchgate.net

On the nanoscale, two-dimensional (2D) perovskites incorporating a benzimidazolium cation have shown high local charge carrier mobility. rsc.org Ultrafast terahertz photoconductivity measurements revealed that mobility increases to 17 cm² V⁻¹ s⁻¹ as the temperature decreases, which is indicative of a band-like transport mechanism on the local scale. rsc.org However, on a macroscopic level within a field-effect transistor (FET), the charge transport mechanism appears to be dominated by hopping between sites. rsc.orgresearchgate.net

Table 2: Charge Mobility of Benzimidazole-Based Materials

MaterialApplicationMobility TypeMobility (cm² V⁻¹ s⁻¹)Measurement Technique
YJS001 researchgate.netPerovskite Solar Cell HTMHole3.31 × 10⁻⁴SCLC
YJS003 researchgate.netPerovskite Solar Cell HTMHole3.98 × 10⁻⁴SCLC
(Bn)₂SnI₄ rsc.org2D PerovskiteLocal Charge Carrier17Terahertz Photoconductivity

The photophysical properties of benzimidazole derivatives have been extensively studied, revealing their potential as functional fluorescent materials. nih.gov Density Functional Theory (DFT) studies on polycyclic benzimidazole-fused pigments have provided insights into their electrochemical and photophysical characteristics, aiding in the molecular design of new functional materials. nih.gov These compounds often exhibit significant intramolecular charge transfer (ICT) characteristics, which are crucial for their application as sensors and in electronic devices.

The parent compound, 2-phenylbenzimidazole, and its sulfonic acid derivative (PBSA) are known to generate reactive oxygen species upon UV irradiation, a property stemming from their triplet excited state. nih.gov This photochemical activity underscores the importance of understanding their excited-state behavior. Pyrene-benzimidazole derivatives have been specifically designed to achieve pure blue fluorescence by mitigating aggregation effects. mdpi.comresearchgate.net These compounds show high fluorescence quantum efficiency and stable emission, making them excellent candidates for fluorescent dyes in various applications, including OLEDs. mdpi.com

Table 3: Photophysical Properties of Selected Benzimidazole Derivatives

Compound TypePropertyValueState
Pyrene-benzimidazole hybrid researchgate.netCIE Coordinates(0.160 ± 0.005, 0.029 ± 0.009)Solution
Pyrene-benzimidazole hybrid researchgate.netCIE Coordinates(0.152 ± 0.007, 0.126 ± 0.005)Solid-state
2-phenylbenzimidazole (PBI) nih.govSinglet Oxygen Quantum Yield0.07in MeCN
2-phenylbenzimidazole-5-sulfonic acid (PBSA) nih.govSinglet Oxygen Quantum Yield0.04in MeCN

The favorable electronic and photophysical properties of benzimidazolo[1,2-a]benzimidazole derivatives extend their utility beyond OLEDs. A single patent highlights their potential use in a wide array of organic electronic devices, including electrophotographic photoreceptors, photoelectric converters, organic solar cells, switching elements, organic light-emitting field effect transistors (OFETs), image sensors, and dye lasers. wipo.int

In the realm of solar energy, benzimidazole-based dyes have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov One such dye achieved a power conversion efficiency of 7.38%. nih.gov Furthermore, their application as dopant-free hole-transporting materials in inverted perovskite solar cells has led to devices with a champion power conversion efficiency exceeding 20% and a high open-circuit voltage of 1.09 V. researchgate.net The use of benzimidazolium cations in two-dimensional perovskites has also shown promise for applications in field-effect transistors (FETs), demonstrating the versatility of this compound class in advanced semiconductor applications. rsc.orgresearchgate.net

Catalytic Systems and Ligand Design

The benzimidazole framework is not only a key component in materials science but also a privileged structure in catalysis. enpress-publisher.comijraset.com While many studies focus on the catalytic synthesis of benzimidazoles, the benzimidazole core itself serves as a robust ligand for creating catalytically active metal complexes. enpress-publisher.comresearchgate.net

Benzimidazole Schiff base metal complexes and benzimidazole amides are noted for their significant catalytic effects in various organic transformations, including the oxidation of olefins and alcohols. enpress-publisher.com The nitrogen atoms in the imidazole (B134444) ring act as excellent coordination sites for a wide range of transition metals. By modifying the substituents on the benzimidazole ring, the steric and electronic properties of the resulting metal complex can be fine-tuned, influencing its catalytic activity and selectivity. For example, copper-catalyzed three-component coupling reactions have been developed for the synthesis of 1,2-substituted benzimidazoles, showcasing the interaction of the imidazole framework within a catalytic cycle. nih.gov The stability and predictable coordination chemistry of benzimidazole derivatives make them highly attractive for the rational design of new, efficient, and selective catalysts for complex chemical syntheses.

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